molecular formula C12H17NS B12543241 3-Benzyl-5,5-dimethyl-1,3-thiazolidine CAS No. 143150-19-0

3-Benzyl-5,5-dimethyl-1,3-thiazolidine

Cat. No.: B12543241
CAS No.: 143150-19-0
M. Wt: 207.34 g/mol
InChI Key: DEABSMCDSVVYFD-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Thiazolidine (B150603) Chemistry and its Research Significance

Thiazolidine and its derivatives are a class of heterocyclic compounds that have been a subject of considerable research interest due to their wide array of pharmacological activities. sciensage.infoscispace.com The thiazolidine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of thiazolidine-based compounds with applications as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. scispace.com

Historical Trajectory and Initial Academic Research Paradigms Pertaining to 1,3-Thiazolidine Derivatives

The history of thiazolidine chemistry dates back to the early 20th century, with initial research focusing on the synthesis and characterization of the core heterocyclic system. A significant milestone in the field was the discovery of the penicillin antibiotics, which feature a fused β-lactam-thiazolidine ring system. This discovery spurred a wave of research into the synthesis and biological activity of thiazolidine derivatives.

Early academic research paradigms were largely centered on the development of new synthetic methodologies to access a diverse range of thiazolidine analogs. The condensation reaction between a thiol and an aldehyde or ketone remains a fundamental approach to constructing the thiazolidine ring. scispace.com Over the decades, numerous variations and improvements to this method have been reported, expanding the scope of accessible structures.

Conceptual Frameworks Guiding Contemporary Investigations into 3-Benzyl-5,5-dimethyl-1,3-thiazolidine

While direct academic research on this compound is limited, conceptual frameworks for its investigation can be extrapolated from studies on related compounds. The primary approach involves structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is correlated with their structural features.

For a molecule like this compound, SAR studies would likely focus on the following aspects:

The N-benzyl group: The benzyl (B1604629) substituent at the nitrogen atom can significantly influence the compound's steric and electronic properties. Research on other N-benzyl thiazolidine derivatives has shown that this group can play a crucial role in binding to biological targets. nih.gov

The 5,5-dimethyl substitution: The gem-dimethyl group at the 5-position of the thiazolidine ring restricts the conformational flexibility of the molecule. This can have a profound impact on its interaction with enzymes and receptors, potentially leading to increased selectivity.

The 1,3-thiazolidine core: The inherent properties of the thiazolidine ring itself, including its ability to participate in hydrogen bonding and other non-covalent interactions, form the basis of its biological activity. humanjournals.com

Computational modeling and molecular docking are also key conceptual tools used in contemporary research to predict the binding affinity of thiazolidine derivatives to specific protein targets and to guide the design of new, more potent analogs.

Overview of Current Academic Research Trajectories for this compound

Given the lack of specific studies on this compound, an overview of current research trajectories must be inferred from the broader field of thiazolidine chemistry. A significant portion of recent research has focused on thiazolidinones and thiazolidine-2,4-diones, which are oxidized derivatives of the thiazolidine ring. nih.govresearchgate.net These compounds have shown promise as antidiabetic and anticancer agents. nih.govresearchgate.net

Current research efforts in the broader thiazolidine field are largely directed towards:

Synthesis of novel derivatives: The development of efficient and stereoselective synthetic methods to access new thiazolidine analogs with diverse substitution patterns remains an active area of research.

Biological evaluation: Screening of new and existing thiazolidine derivatives for a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic properties, is a continuous effort. humanjournals.com

Mechanism of action studies: Elucidating the precise molecular mechanisms by which thiazolidine derivatives exert their biological effects is crucial for the development of targeted therapies.

Development of drug delivery systems: The formulation of thiazolidine-based drugs into effective delivery systems to improve their bioavailability and reduce side effects is an emerging area of interest.

The compound this compound represents an untapped area within these research trajectories. Its unique combination of a bulky N-benzyl group and a conformationally restricted 5,5-dimethyl-substituted ring makes it a compelling candidate for future investigation.

Interactive Data Table: Physicochemical Properties of Thiazolidine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogP
ThiazolidineC3H7NS89.160.46
This compound-3-carboxylateC13H17NO2S251.34-
3-Benzyl-4,5-dimethyl-1,3-thiazolidin-2-oneC12H15NOS221.32-

Data sourced from various chemical databases. LogP values are estimates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143150-19-0

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

3-benzyl-5,5-dimethyl-1,3-thiazolidine

InChI

InChI=1S/C12H17NS/c1-12(2)9-13(10-14-12)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3

InChI Key

DEABSMCDSVVYFD-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CS1)CC2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 Benzyl 5,5 Dimethyl 1,3 Thiazolidine

Established Synthetic Routes to the 1,3-Thiazolidine Core Structure

The synthesis of the 1,3-thiazolidine ring is a well-documented area of heterocyclic chemistry, primarily relying on the formation of key carbon-sulfur and carbon-nitrogen bonds in a single heterocyclic system.

Condensation Reactions and Key Precursors

The formation of the 1,3-thiazolidine core typically proceeds via the condensation of a bifunctional precursor or through a multi-component reaction strategy. A primary and highly efficient method involves the reaction of a β-aminothiol with a carbonyl compound (an aldehyde or a ketone). diva-portal.org In this approach, the amine group of the aminothiol (B82208) reacts with the carbonyl carbon to form a hemiaminal intermediate, which subsequently undergoes intramolecular cyclization.

Alternatively, three-component reactions are widely employed, especially for the synthesis of related thiazolidin-4-one derivatives. This typically involves the condensation of an amine, a carbonyl compound, and a mercaptoalkanoic acid, such as thioglycolic acid. tandfonline.com The reaction usually first forms an imine from the amine and carbonyl compound, which then reacts with the thiol. Subsequent intramolecular cyclization and removal of a water molecule yield the final thiazolidine (B150603) ring. tandfonline.comtandfonline.com

Key precursors for these syntheses are therefore:

β-Aminothiols: Compounds containing both an amino group and a thiol group separated by two carbon atoms.

Carbonyl Compounds: Aldehydes and ketones provide the carbon atom at the C2 position of the ring.

Amines and a Sulfur Source: In multi-component syntheses, a primary amine, a carbonyl source, and a molecule like thioglycolic acid or carbon disulfide serve as the building blocks. organic-chemistry.org

Cyclization Strategies for Thiazolidine Ring Formation

The crucial step in thiazolidine synthesis is the ring-closing reaction. The most common cyclization strategy is an intramolecular nucleophilic attack. Following the initial condensation of the precursors to form an intermediate (such as a Schiff base or thiohemiaminal), a nucleophilic group attacks an electrophilic center within the same molecule to form the heterocyclic ring. nih.gov

For instance, in the reaction between a β-aminothiol and an aldehyde, the thiol group can attack the iminium ion formed after the initial condensation of the amine and aldehyde. This process is often catalyzed by either acid or base. Acid catalysts activate the carbonyl group, making it more electrophilic, while base catalysts can deprotonate the thiol, increasing its nucleophilicity. nih.gov A variety of catalysts have been explored to facilitate this cyclization, ranging from simple acids like p-toluenesulfonic acid (PTSA) to more complex systems like ionic liquids and nano-particle based catalysts, often with the goal of improving reaction times and yields under milder, "greener" conditions. tandfonline.comnih.gov

Table 1: Selected Catalytic Systems for Thiazolidine Synthesis This table is interactive. You can sort and filter the data.

Catalyst System Precursors Solvent Key Advantages
β-cyclodextrin-SO3H 2-chloro quinoline-3-carbaldehyde, aniline, thioglycolic acid Water Green, reusable catalyst, high yield. nih.gov
[Et3NH][HSO4] (Ionic Liquid) Aniline, aromatic aldehyde, thioglycolic acid - Reusable, good yields, environmentally friendly. nih.gov
Ammonium Persulfate (APS) Substituted aniline, benzaldehyde, thioglycolic acid Solvent-free Economical catalyst, high atom economy. nih.gov
Morpholine 3-(m-tolyl) thiazolidine-2,4-dione, aromatic aldehydes Absolute Alcohol Good yields, convenient approach. nih.gov
Sodium Tetrafluoroborate (NaBF4) Amine, aldehyde, thioglycolic acid - Inexpensive, water-soluble, recyclable catalyst. researchgate.net

Targeted Synthesis of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine and Related Analogs

The specific synthesis of this compound can be extrapolated from the general methods described above. A logical and direct approach would be the condensation of 1-amino-2-methyl-2-propanethiol with benzaldehyde. In this reaction, the primary amine would react with the aldehyde to form a Schiff base (imine), followed by the intramolecular cyclization via the attack of the sterically hindered tertiary thiol onto the imine carbon.

An alternative three-component approach would involve the reaction of benzylamine, acetone (B3395972), and a suitable sulfur source. This method, while common for thiazolidin-4-ones, is less straightforward for producing a simple thiazolidine ring without a carbonyl group at the 4-position.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of thiazolidine derivatives is crucial for achieving high yields and purity, which is particularly important when preparing compounds for biological screening or SAR studies. Key parameters that are typically varied include the choice of catalyst, solvent, reaction temperature, and molar ratio of reactants. revmedchir.ro

For the proposed synthesis of this compound from 1-amino-2-methyl-2-propanethiol and benzaldehyde, a systematic optimization might involve:

Solvent: Testing a range of solvents from non-polar (e.g., toluene, which allows for azeotropic removal of water) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol).

Catalyst: Evaluating both acid catalysts (e.g., p-TsOH, acetic acid) to activate the aldehyde and facilitate dehydration, and base catalysts if needed.

Temperature: Running the reaction at different temperatures, from room temperature to reflux, to find the optimal balance between reaction rate and prevention of side-product formation.

Molar Ratio: Using a slight excess of one reagent, often the more volatile or less expensive one, to drive the reaction to completion.

Table 2: Hypothetical Optimization Parameters for this compound Synthesis This table is interactive. You can sort and filter the data.

Parameter Variation Rationale Potential Outcome
Solvent Toluene, Ethanol, DMF, Solvent-free Varies polarity and boiling point; Dean-Stark trap can be used with toluene. Toluene with a Dean-Stark trap is often effective for imine formation and cyclization by removing water. revmedchir.ro
Catalyst None, p-TsOH, Acetic Acid, ZnCl2 Acid catalysts activate the carbonyl group for nucleophilic attack. revmedchir.ro A mild acid catalyst like p-TsOH may increase reaction rate and yield.
Temperature 25°C, 80°C, 110°C (Reflux in Toluene) Balances reaction kinetics against thermal degradation or side reactions. Refluxing is often required to drive the dehydration and cyclization steps to completion. revmedchir.ro
Reactant Ratio 1:1, 1:1.2 (Benzaldehyde:Aminothiol) An excess of one reactant can shift the equilibrium towards the product. A slight excess of the aminothiol could compensate for any oxidative loss.

Scalability Considerations for Academic Research Applications

For academic research, where compounds are typically needed in milligram to gram quantities, scalability involves considerations beyond just yield. Key factors include:

Reagent Availability and Cost: The cost and commercial availability of the starting materials, such as 1-amino-2-methyl-2-propanethiol, can be a limiting factor.

Reaction Time: Long reaction times can be impractical. Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times from hours to minutes. mdpi.com

Work-up and Purification: The ease of product isolation is critical. Reactions that yield clean products with minimal side reactions are preferred, as chromatographic purification can be a bottleneck in scaling up. Recrystallization is a more scalable purification method if applicable.

Safety: The toxicity and handling requirements of reagents and solvents must be considered.

Advanced Functionalization and Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Once a synthetic route to this compound is established, derivatization is key to exploring its structure-activity relationships for potential applications. The structure offers specific sites for modification.

The primary sites for derivatization on the this compound scaffold are:

The Benzyl (B1604629) Group: The aromatic ring of the N-benzyl substituent is a prime candidate for modification. Introducing various substituents (e.g., electron-donating groups like -OCH3, or electron-withdrawing groups like -Cl, -NO2) at the ortho, meta, or para positions can systematically alter the electronic properties and lipophilicity of the molecule. nih.gov This is a common strategy in medicinal chemistry to probe interactions with biological targets.

The Thiazolidine Ring: The 5,5-dimethyl substitution makes this part of the ring sterically hindered and chemically robust, limiting direct functionalization. However, if alternative syntheses were used to introduce different substituents at the C5 position, this would be another avenue for SAR exploration. For instance, using different ketones in a three-component synthesis could introduce varied alkyl or aryl groups at C5.

The C2 Position: The proton at the C2 position is adjacent to both sulfur and nitrogen and could potentially be a site for functionalization, although this is generally less common than modifying the N- or C5-substituents.

These derivatization strategies allow for the systematic tuning of physicochemical properties such as solubility, metabolic stability, and receptor binding affinity, which are essential for developing compounds with desired biological activities. nih.gov

Table 3: Potential Derivatization Strategies for SAR Studies This table is interactive. You can sort and filter the data.

Modification Site Example Substituents Rationale for SAR Synthetic Approach
N-Benzyl Ring (para-position) -H, -F, -Cl, -OCH3, -NO2 To probe the effect of electronic and steric properties on activity. Use of appropriately substituted benzaldehydes in the initial condensation reaction. nih.gov
N-Substituent Pyridylmethyl, Naphthylmethyl, Alkyl chains To explore the impact of different aromatic systems or lipophilic chains. Use of corresponding aldehydes (e.g., pyridinecarboxaldehyde) or amines in the synthesis.
C5-Position Cyclopentyl, Cyclohexyl (spirocyclic) To investigate the influence of steric bulk at the C5 position. Use of cyclic ketones (cyclopentanone, cyclohexanone) instead of acetone in a three-component synthesis.

Strategies for Modifying the N-Benzyl Moiety

Modification of the N-benzyl group in thiazolidine derivatives is a key strategy for altering the compound's physicochemical and biological properties. These modifications can range from substitution on the aromatic ring of the benzyl group to complete removal of the benzyl group itself.

One of the primary methods for modifying the N-benzyl group is through N-debenzylation . This process is typically achieved through catalytic hydrogenation. For instance, derivatives of thiazolidine-2,4-dione have been subjected to reduction under pressurized hydrogen gas using palladium hydroxide (B78521) on activated carbon to cleave the N-benzyl bond. mdpi.com This method offers a clean and efficient way to generate the corresponding N-unsubstituted thiazolidine, which can then be further derivatized with other substituents.

Another approach involves the modification of the aromatic ring of the N-benzyl group. Standard electrophilic aromatic substitution reactions could be employed, although the reactivity might be influenced by the thiazolidine ring. Alternatively, a more versatile strategy involves the use of substituted benzyl halides in the initial synthesis. For example, a library of N-substituted thiazolidinediones has been created by reacting a monosubstituted thiazolidine-2,4-dione with various substituted benzyl bromides under microwave irradiation. mdpi.com This allows for the introduction of a wide array of functional groups onto the benzyl moiety.

Table 1: Examples of N-Benzyl Moiety Modification in Related Thiazolidine Structures

Starting Material Reagents and Conditions Product Research Finding Reference
Disubstituted thiazolidine-2,4-dione 20% Palladium hydroxide on activated carbon, Methanol, 15 psi H₂ N-debenzylated thiazolidine-2,4-dione Effective cleavage of the N-benzyl group under catalytic hydrogenation. mdpi.com

Synthesis of Isotopically Labeled this compound for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of an isotopically labeled version of this compound would most logically involve the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

A plausible strategy for deuterium labeling would be to use deuterated starting materials. For instance, a deuterated version of the N-benzyl group could be introduced using a deuterated benzyl halide. A patent for deuterated thiazolidine derivatives describes the synthesis of such compounds for potential therapeutic use, highlighting the interest in isotopic labeling of this class of molecules. google.com The synthesis of deuterated building blocks is a key step in this process. nih.gov

Alternatively, the thiazolidine ring itself could be deuterated. This might be achieved by using a deuterated formaldehyde (B43269) equivalent in the initial condensation step or through H/D exchange reactions on the parent 5,5-dimethyl-1,3-thiazolidine under appropriate conditions, although the latter might be challenging to control regioselectively. The synthesis of deuterated nitrogen heterocycles has been explored using methods like hydrogen isotope exchange and the use of deuterated reagents. nih.gov

Table 2: Conceptual Strategies for Isotopic Labeling

Labeling Position Proposed Method Key Reagents Potential Challenges
N-Benzyl group N-alkylation with labeled benzyl halide Deuterated benzyl bromide Availability and cost of labeled reagent.
Thiazolidine ring (C2) Condensation with labeled formaldehyde Deuterated formaldehyde (e.g., paraformaldehyde-d₂) Control of polymerization and side reactions.

Stereoselective Synthesis and Enantiomeric Purity Considerations

The 5,5-dimethyl substitution in this compound means that the C5 position is not a stereocenter. However, stereoisomerism can arise if substituents are introduced at other positions of the thiazolidine ring, for example at C2 or C4. Since the parent compound is achiral, this section will discuss general principles of stereoselective synthesis and enantiomeric purity as they apply to related chiral thiazolidine derivatives.

The synthesis of chiral thiazolidine derivatives often employs one of two main strategies: the use of a chiral starting material (chiral pool synthesis) or the use of a chiral auxiliary or catalyst to induce stereoselectivity. For instance, chiral amino acids like cysteine can be used as starting materials to generate enantiomerically pure thiazolidines. wikipedia.org

When a racemic mixture of a chiral thiazolidine derivative is produced, chiral resolution is necessary to separate the enantiomers. This can be achieved by several methods, including:

Formation of diastereomeric salts: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization. nih.gov

Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. nih.govnih.gov This technique relies on the differential interaction of the enantiomers with the chiral selector of the CSP. researchgate.net

The choice of chiral resolving agent or chiral stationary phase is often empirical and requires screening to find the optimal conditions for separation. nih.gov

Chemical Reactivity, Transformation Mechanisms, and Catalytic Aspects of 3 Benzyl 5,5 Dimethyl 1,3 Thiazolidine

Electrophilic and Nucleophilic Reactivity Profiles of the Thiazolidine (B150603) Ring

The reactivity of the 3-Benzyl-5,5-dimethyl-1,3-thiazolidine ring is characterized by the interplay of its heteroatoms, nitrogen and sulfur, and the influence of its substituents. The thiazolidine ring can undergo several types of reactions, with its reactivity profile being highly dependent on the reaction conditions and the nature of the attacking species.

The hydrolysis of 1,3-thiazolidine derivatives often proceeds through a ring-opening mechanism to form an iminium ion intermediate. nih.gov The stability of this intermediate is a key factor in determining the reaction pathway. For N-substituted thiazolidines, the rate of ring opening is significantly influenced by the substituent on the nitrogen atom. For instance, an N-butyl-substituted thiazolidine undergoes ring-opening 250 times faster than an N-phenyl derivative, highlighting the electronic effects of the N-substituent. nih.gov In the case of this compound, the electron-donating nature of the benzyl (B1604629) group is expected to stabilize the incipient iminium ion, facilitating ring opening under acidic conditions. The hydrolysis process can be subject to general acid catalysis. nih.gov

The thiazolidine ring itself possesses both nucleophilic and electrophilic centers. The nitrogen atom (N-3) and the sulfur atom (S-1) are potential nucleophilic sites due to the presence of lone pairs of electrons. The reactivity of the nitrogen is somewhat tempered by the attached benzyl group. The carbon atom at the 2-position (C-2), situated between the nitrogen and sulfur atoms, is the primary electrophilic site and is susceptible to nucleophilic attack, which can lead to ring cleavage.

Ring-opening reactions are a significant aspect of thiazolidine reactivity. For instance, penicillin derivatives, which contain a thiazolidine ring, can undergo reversible ring-opening reactions. Depending on the specific derivative and conditions, this can occur via a base-catalyzed elimination to form an enamine intermediate or through a unimolecular ring opening to generate an iminium ion. rsc.org

Role as a Ligand or Precursor in Specific Catalytic Systems

Thiazolidine derivatives are recognized for their potential to act as ligands in metal-catalyzed reactions, owing to the coordinating ability of the nitrogen and sulfur atoms.

The nitrogen and sulfur atoms within the thiazolidine ring of this compound can act as donor atoms for metal coordination. Thiazolidine-based ligands have been shown to form stable complexes with a variety of transition metals, including copper(II), iron(II), and vanadyl(II). ekb.eg The coordination can occur through the sulfur atom, the nitrogen atom, or in a bidentate fashion involving both heteroatoms, depending on the metal center and the other ligands present.

For example, thiazolidine-4-carboxylic acid derivatives have been shown to act as bidentate ligands, coordinating to metal ions through the carboxylate oxygen and the thiazolidine nitrogen. ekb.eg While this compound lacks a carboxylic acid group, the fundamental coordinating ability of the thiazolidine core remains. The benzyl group on the nitrogen and the dimethyl groups on the C-5 position will exert steric and electronic influences on the complexation behavior.

Studies on thiazolidine-thiourea ligands have demonstrated their ability to coordinate with gold and silver. nih.govrsc.org These ligands can form complexes with different stoichiometries, such as [ML(PPh₃)]OTf and [ML₂]OTf (where M = Ag or Au). nih.gov This suggests that the sulfur atom, in particular, is a strong coordination site in thiazolidine-derived ligands. The coordination of these ligands to metals has been shown to enhance their cytotoxic activity, indicating a synergistic effect between the ligand and the metal center. nih.govrsc.org

The table below summarizes the coordination behavior of some thiazolidine derivatives with different metals, providing an insight into the potential coordination chemistry of this compound.

Thiazolidine DerivativeMetal IonCoordination ModeResulting ComplexReference
(2R,4R)-2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acidCu(II), Fe(II), VO(II)Bidentate (N, O)ML₂·xH₂O ekb.eg
Thiazolidine-thioureaAg(I), Au(I)Monodentate (S)[ML(PPh₃)]OTf, [ML₂]OTf nih.gov

The metal complexes of thiazolidine derivatives have been explored as catalysts in various organic transformations. For instance, copper-catalyzed reactions are common in organic synthesis, and thiazolidine-based ligands can modulate the reactivity and selectivity of the copper center. nih.gov Thiazolidin-2-imines, which are structurally related to this compound, have been synthesized through copper-catalyzed one-pot multicomponent reactions. nih.gov

While specific catalytic applications for complexes of this compound are not documented, the broader class of thiazolidine-derived ligands has shown promise. For example, metal complexes with substituted thiazole (B1198619) ligands have been used as homogeneous catalysts in the polymerization of isoprene. researchgate.net The activity and selectivity of these catalytic systems are dependent on the nature of the metal ion and the activator used. researchgate.net

The catalytic potential of this compound would likely involve its use as a ligand to create a chiral environment around a metal center, potentially influencing the stereochemical outcome of a reaction. The presence of the benzyl group and the gem-dimethyl groups would play a crucial role in defining the steric bulk and electronic properties of the resulting catalyst.

Investigation of Biotransformation Pathways and Metabolite Formation in Academic Models (excluding in vivo human metabolism outcomes)

The biotransformation of this compound in academic, non-human models can be predicted by examining the metabolic pathways of its constituent parts: the N-benzyl group and the thiazolidine ring.

In vitro studies on the metabolism of N-benzyl-substituted anilines have shown that the primary metabolic routes are N-debenzylation and aromatic ring hydroxylation. nih.gov The enzymes responsible for these transformations are primarily located in the liver microsomes. nih.gov Species-specific differences in metabolism are observed; for example, N-debenzylation is the major pathway in hamsters and mice, while ring hydroxylation is dominant in guinea pigs and rabbits. nih.gov

The metabolism of N-benzyl-N-methylaniline by rat liver microsomes leads to N-dealkylation products, with no formation of the corresponding amide or N-oxide metabolites. nih.gov This suggests that for this compound, a likely metabolic pathway would be the cleavage of the N-benzyl group to yield 5,5-dimethyl-1,3-thiazolidine and benzoic acid (or its derivatives).

The thiazolidine ring itself can also be a target for metabolic enzymes. Five-membered nitrogen-containing heterocycles are known to undergo oxidation, which can lead to ring opening. hyphadiscovery.com For thiazolidine derivatives, oxidation at the sulfur atom to form sulfoxides or sulfones is a plausible metabolic pathway. nih.gov Furthermore, the thiazolidine ring can be cleaved. For instance, some thiazolidine derivatives used as inhibitors of Mycobacterium tuberculosis pantothenate synthetase are designed to be processed by metabolic enzymes. nih.gov

Based on these analogous studies, the predicted biotransformation pathways for this compound in academic models are summarized in the table below.

Metabolic ReactionPotential Metabolite(s)Metabolic SystemReference
N-Debenzylation5,5-dimethyl-1,3-thiazolidine and Benzaldehyde/Benzoic AcidLiver Microsomes (e.g., rat, hamster) nih.govnih.gov
Aromatic Hydroxylation3-(Hydroxybenzyl)-5,5-dimethyl-1,3-thiazolidineLiver Microsomes (e.g., guinea pig, rabbit) nih.gov
Sulfur OxidationThis compound-1-oxide or 1,1-dioxideGeneral metabolic oxidation nih.gov
Ring OpeningAcyclic amino-thiol derivativesGeneral metabolic pathways hyphadiscovery.com

It is important to note that these are predicted pathways based on related structures, and the actual metabolic profile of this compound would need to be confirmed through direct experimental studies.

Molecular and Cellular Mechanistic Investigations of 3 Benzyl 5,5 Dimethyl 1,3 Thiazolidine

Identification and Characterization of Molecular Targets

There is no available scientific data concerning the direct molecular targets of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine. Research on analogous compounds, such as thiazolidinediones (which feature carbonyl groups not present in this specific molecule), has identified targets like the nuclear receptor PPARγ, but these findings cannot be extrapolated to this compound. nih.gov

Enzyme Modulation and Inhibition Kinetics

No studies were found that investigated the effects of this compound on any enzyme. Therefore, no data on enzyme modulation or inhibition kinetics (e.g., IC₅₀, Kᵢ values) are available. While other thiazolidine (B150603) derivatives have been explored as inhibitors of various enzymes, including cyclooxygenases and bacterial enzymes like MurB, this specific compound has not been the subject of such research. nih.gov

Table 4.1.1: Enzyme Inhibition by this compound

Enzyme TargetIC₅₀KᵢType of Inhibition
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Receptor Binding and Activation Profiles

There is no published research detailing the binding affinity or activation profile of this compound for any physiological receptor. Consequently, data regarding its potential agonistic or antagonistic activities, Kd (dissociation constant), or Bmax (maximum receptor density) are nonexistent.

Table 4.1.2: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Kd)Functional Activity (EC₅₀/IC₅₀)
Data Not AvailableData Not AvailableData Not Available

Elucidation of Intracellular Signaling Pathways Affected by this compound

No studies have been published that elucidate the effects of this compound on any intracellular signaling pathways.

Modulation of Specific Kinase Cascades

There is a complete absence of research into how this compound might modulate specific kinase cascades, such as the MAPK, PI3K/AKT, or other pathways. mdpi.com While some flavonoids and other heterocyclic compounds are known to interact with these cascades, no such data exists for the compound . mdpi.comnih.gov

Regulation of Transcription Factor Activity (e.g., Nrf2 pathway activation)

No evidence or studies are available to suggest that this compound activates or inhibits the Nrf2 pathway or any other transcription factor. The Nrf2/antioxidant response element (ARE) pathway is a critical regulator of cellular defense against oxidative stress and is a target for many therapeutic compounds. nih.govmdpi.com However, the potential for this compound to modulate this pathway has not been investigated.

Table 4.2.2: Effect of this compound on Nrf2 Pathway Activation

Cell Line/ModelNrf2 Nuclear TranslocationDownstream Target Gene Expression (e.g., HO-1, NQO1)
Data Not AvailableData Not AvailableData Not Available

Influence on Apoptosis and Autophagy Pathways at the Molecular Level

Given that the benzyl (B1604629) moiety is a common feature, it is plausible that this compound could interact with some of the same cellular targets. However, the distinct thiazolidine core of the titular compound would undoubtedly confer unique properties. The thiazolidine ring itself is a scaffold present in numerous biologically active molecules, and its derivatives have been shown to possess a wide range of pharmacological activities. nih.gov Without direct experimental data, the precise influence of this compound on apoptotic and autophagic pathways remains a subject for future investigation.

Mitochondrial Bioenergetics and Cellular Redox State Regulation

Mitochondria are central to cellular energy production and are key regulators of the cellular redox state. The impact of thiazolidine derivatives on mitochondrial functions has been an area of active research.

The effect of thiazolidine compounds on mitochondrial respiration has been explored through various analogs. A study on a series of thiazolidinediones (TZDs), which differ from the subject compound by having two carbonyl groups on the thiazolidine ring, investigated their impact on mitochondrial respiration in Drosophila melanogaster. The research compared 5-benzylidenethiazolidine-2,4-diones, 5-benzylthiazolidine-2,4-diones, and a 3-benzylthiazolidine-2,4-dione for their ability to inhibit the mitochondrial pyruvate (B1213749) carrier (MPC). nih.govnih.gov The 5-benzylidenethiazolidine-2,4-diones were found to be more potent inhibitors of mitochondrial respiration compared to the other tested analogs. nih.govnih.gov

Table 1: Effect of Thiazolidinedione Analogs on Mitochondrial Respiration nih.govnih.gov
Compound TypeKey Structural FeaturesObserved Effect on Mitochondrial RespirationNote
5-Benzylidenethiazolidine-2,4-dionesThiazolidinedione core with a benzylidene group at position 5Showed significant inhibitory capacity on mitochondrial respiration, comparable to the known MPC inhibitor UK5099.Analogs are not this compound.
5-Benzylthiazolidine-2,4-dionesThiazolidinedione core with a benzyl group at position 5Less inhibitory capacity compared to 5-benzylidene analogs.Analogs are not this compound.
3-Benzylthiazolidine-2,4-dioneThiazolidinedione core with a benzyl group at position 3Less inhibitory capacity compared to 5-benzylidene analogs.Analog is not this compound.

These findings suggest that the substitution pattern on the thiazolidine ring is critical for its interaction with components of the mitochondrial respiratory chain. While these results are for thiazolidinediones, they highlight the potential for the thiazolidine scaffold to modulate mitochondrial function. The absence of the carbonyl groups and the presence of gem-dimethyl substitution at position 5 in this compound would likely lead to different effects on mitochondrial respiration and ATP production, warranting specific investigation.

Reactive oxygen species (ROS) are byproducts of mitochondrial respiration and play a dual role as signaling molecules and mediators of oxidative stress. The antioxidant potential of thiazolidine derivatives has been documented in several studies. For instance, research on a series of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs revealed their capacity to scavenge ROS. acs.org In a cellular model where ROS generation was induced, several of these analogs significantly reduced ROS levels, with some showing potency comparable or even greater than the standard antioxidant, Trolox. acs.org

Table 2: ROS-Scavenging Activity of (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one Analogs acs.org
AnalogSubstitutions on the β-phenyl ringROS-Scavenging ActivityNote
Analog 23,4-dihydroxyGreater potency than TroloxAnalog is not this compound.
Analog 32,4-dihydroxyEquipotent to TroloxAnalog is not this compound.
Other AnalogsVarious substitutionsWeakly scavenged ROSAnalogs are not this compound.

The ROS-scavenging ability of these compounds was suggested to contribute to their other observed biological activities. acs.org This highlights that the thiazolidine scaffold, particularly when combined with a benzyl group, can be a framework for developing compounds with antioxidant properties. The specific structure of this compound, with its saturated thiazolidine ring and gem-dimethyl group, would influence its redox properties, and direct assessment of its impact on intracellular ROS levels is needed.

Structure-Mechanism Relationships (SMR) Derived from Analog Studies

The biological activity of thiazolidine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

Studies on various classes of thiazolidine derivatives have provided insights into the relationship between their structure and biological function. Substitutions at the N-3 and C-5 positions of the thiazolidine ring are particularly important for modulating activity. researchgate.net For example, in the context of thiazolidin-4-ones as non-nucleoside HIV-1 reverse transcriptase inhibitors, the nature of the substituent at the N-3 position and on a C-2 phenyl ring significantly impacted anti-HIV-1 activity and cytotoxicity. nih.gov Specifically, a 4,6-dimethylpyridin-2-yl group at the N-3 position was found to be beneficial. nih.gov

In another study on thiazolidine-4-one derivatives as potential anti-inflammatory agents, the substitution at the second position of the thiazole (B1198619) scaffold was optimized to enhance biological activity. nih.gov Furthermore, for thiazolidinediones acting as mitochondrial pyruvate carrier inhibitors, a 5-benzylidene substitution was more effective than a 5-benzyl or a 3-benzyl substitution. nih.govnih.gov

Table 3: Structure-Activity Relationships in Thiazolidine Analogs
Thiazolidine ScaffoldPosition of SubstitutionNature of SubstituentImpact on Mechanistic ActivityReference
Thiazolidin-4-oneN-34,6-dimethylpyridin-2-ylImproved anti-HIV-1 activity nih.gov
ThiazolidinedioneC-5Benzylidene groupEnhanced inhibition of mitochondrial respiration nih.govnih.gov
ThiazolePosition 2Carbalkoxy amino groupBetter anti-inflammatory activity compared to phenyl amino group nih.gov

These examples underscore the principle that specific substitutions at defined positions of the thiazolidine ring are key determinants of the compound's interaction with biological targets and its subsequent mechanistic activity. For this compound, the benzyl group at N-3 and the gem-dimethyl groups at C-5 are the defining features that would dictate its specific biological profile.

The rational design of chemical probes based on the thiazolidine scaffold is a powerful approach to elucidate specific mechanistic pathways. By systematically modifying the structure of a lead compound, researchers can develop tools to investigate the function of a particular protein or pathway. For example, the rational design of thiazolidine-4-one-gallic acid hybrid derivatives has been employed to create selective partial PPARγ modulators for the potential treatment of type 2 diabetes. nih.gov This approach involved in-silico methods like molecular docking and molecular dynamics simulations to predict the binding interactions with the target protein. nih.gov

Similarly, thiazolidin-4-ones have been rationally designed as non-nucleoside inhibitors of HIV-1 reverse transcriptase, with docking studies helping to identify crucial interactions between the inhibitors and the enzyme. nih.gov These computational approaches, combined with synthetic chemistry, allow for the development of probes with high specificity and potency, which can then be used to dissect complex biological mechanisms. The development of probes based on the this compound scaffold could be a valuable strategy to uncover its specific cellular targets and mechanisms of action.

Scientific Investigations into this compound Remain Largely Undocumented

Despite a broad interest in the chemical class of thiazolidines for their diverse biological activities, specific molecular and cellular mechanistic investigations into the compound this compound are not available in the current scientific literature. Extensive searches for research detailing the use of this specific compound in in vitro and ex vivo model systems have not yielded any published studies.

The thiazolidine scaffold is a recognized structural motif in medicinal chemistry, with numerous derivatives being explored for a wide range of therapeutic applications. scispace.comnih.govresearchgate.net These explorations often involve in vitro studies using mammalian cell lines to probe cellular responses, ex vivo examinations with isolated organ and tissue preparations to understand physiological effects, and direct biochemical assays to characterize interactions with molecular targets. nih.govhelsinki.fimdpi.com

However, the focus of published research has been predominantly on other substituted thiazolidine derivatives, such as thiazolidine-2,4-diones (TZDs). mdpi.comevitachem.com These related compounds have been the subject of numerous studies, including investigations into their anticancer and antidiabetic properties. nih.govnih.gov For instance, various 5-arylidene-2,4-thiazolidinedione derivatives have been synthesized and evaluated for their effects on different cancer cell lines, and their mechanisms of action have been explored through various cellular and biochemical assays. helsinki.finih.gov

The synthesis of various thiazolidine derivatives is well-documented, often involving the condensation of thiols with aldehydes or ketones. scispace.comnih.gov While the synthesis of this compound is theoretically plausible based on established chemical principles, there is no specific literature detailing its biological evaluation or mechanistic studies.

Consequently, information regarding the following is not available for this compound:

Advanced Analytical and Spectroscopic Characterization Methodologies Applied to 3 Benzyl 5,5 Dimethyl 1,3 Thiazolidine

High-Resolution Mass Spectrometry for Reaction Product and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound with high accuracy. For 3-Benzyl-5,5-dimethyl-1,3-thiazolidine (C₁₂H₁₇NS), the expected exact mass of the molecular ion [M]⁺ would be a key piece of data.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Applications

ESI-MS: This soft ionization technique would be ideal for analyzing this compound. It would likely be used to detect the protonated molecule, [M+H]⁺, in positive ion mode. In a research context, ESI-MS could be coupled with liquid chromatography (LC-MS) to identify the compound in complex mixtures, such as reaction products or metabolic samples. The high-resolution capability would allow for the confirmation of its elemental formula (C₁₂H₁₇NS) by providing a highly accurate mass-to-charge ratio (m/z).

MALDI-MS: While less common for small molecules like this unless they are part of a larger system (e.g., surface analysis or tagged molecules), MALDI-MS could theoretically be used. It involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to soft ionization.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would be employed to confirm the structure of this compound by fragmenting the isolated molecular ion ([M+H]⁺). The resulting fragmentation pattern would be characteristic of the molecule's structure.

A hypothetical fragmentation pattern could include:

Loss of the benzyl (B1604629) group (C₇H₇), leading to a significant fragment ion.

Cleavage of the thiazolidine (B150603) ring at various points.

The tropylium (B1234903) ion (a rearranged benzyl cation) at m/z 91 is a very common fragment for benzyl-containing compounds.

A data table for hypothetical MS/MS fragmentation would look like this:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
ValueValueC₇H₇[M-Benzyl]⁺
Value91.0542C₅H₁₀NSTropylium ion [C₇H₇]⁺
ValueValueC₃H₆[M-Propene]⁺ (from dimethyl group)

Without experimental data, these values cannot be populated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC) for Elucidating Chemical Shifts and Coupling Patterns

¹H NMR: A proton NMR spectrum would show distinct signals for the benzyl group protons (in the aromatic region), the benzylic CH₂ protons, the CH₂ protons of the thiazolidine ring, and the two methyl groups at the C5 position. The two methyl groups would likely appear as a single sharp peak due to free rotation.

¹³C NMR: A carbon-13 NMR spectrum would show the number of unique carbon atoms. One would expect to see signals for the carbons of the benzyl group, the benzylic carbon, the carbons of the thiazolidine ring (C2, C4, C5), and the methyl carbons.

2D NMR (COSY, HSQC): COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, for instance, between the benzylic CH₂ and the ring CH₂ protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

A data table for predicted NMR shifts would be structured as follows:

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity Coupling Constant (J, Hz)
C2 (N-C H₂-S) Value Value s -
C4 (C H₂-N) Value Value t Value
C5 Value - - -
C5-CH₃ Value Value s -
Benzylic CH₂ Value Value s -
Aromatic C (ipso) Value - - -
Aromatic C (ortho) Value Value d Value
Aromatic C (meta) Value Value t Value

These chemical shifts and coupling constants are placeholders and require experimental data for accurate reporting.

Dynamic NMR for Investigating Conformational Exchange and Rotational Barriers

The five-membered thiazolidine ring is not planar and exists in various envelope or twist conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could be used to investigate the energy barriers associated with the ring flipping from one conformation to another. Additionally, DNMR could potentially be used to study the rotational barrier around the N-CH₂ (benzyl) bond, although this barrier is typically low.

X-ray Crystallography for Solid-State Structure Determination and Complex Formation

To definitively determine the three-dimensional structure of this compound in the solid state, X-ray crystallography would be necessary. This technique would require growing a suitable single crystal of the compound. The resulting data would provide precise bond lengths, bond angles, and the conformation of the thiazolidine ring. It would also reveal the packing of the molecules in the crystal lattice. If the compound were to form a complex (e.g., with a metal ion), crystallography would be essential to characterize the coordination geometry.

A crystallographic data table would typically include:

Table 2: Hypothetical Crystallographic Data

Parameter Value
Chemical formula C₁₂H₁₇NS
Formula weight 207.34
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
a, b, c (Å) Values
α, β, γ (°) Values
Volume (ų) Value
Z Value

This data can only be obtained through experimental X-ray diffraction analysis.

Crystal Structure Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure for this compound is not widely published, analysis of closely related derivatives provides significant insight into the expected structural features.

Table 1: Crystallographic Data for a Representative 3-Benzyl-thiazolidine Derivative (3-Benzyl-2-phenyl-1,3-thiazolidin-4-one)

ParameterValue
Chemical FormulaC₁₆H₁₅NOS
Molecular Weight269.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.5734 (15)
b (Å)10.1402 (11)
c (Å)10.1496 (11)
β (°)104.305 (2)
Volume (ų)1353.6 (3)
Z4
Data sourced from a study on 3-Benzyl-2-phenyl-1,3-thiazolidin-4-one. youtube.com

Co-crystallization Studies with Target Molecules for Ligand-Binding Characterization

Co-crystallization is a powerful technique used to understand how a ligand, such as a thiazolidine derivative, binds to a biological target, typically a protein or enzyme. This involves crystallizing the ligand and the target molecule together and determining the structure of the resulting complex.

While specific co-crystallization reports for this compound are not prominent in the literature, related thiazolidinedione derivatives have been studied for their binding to various enzymes. For example, fragment-like thiazolidinedione derivatives have been shown to bind to the cofactor (NADH) binding site of P. aeruginosa PhzS, an enzyme involved in pyocyanin (B1662382) biosynthesis. elsevierpure.com The binding affinity of these compounds was characterized using orthogonal assays such as thermal shift assay (TSA) and fluorescein (B123965) isothiocyanate (FITC) binding assays. elsevierpure.com Furthermore, molecular docking, a computational method, is frequently employed to predict the binding patterns of thiazolidine derivatives with target enzymes like BRAF and VEGFR-2, providing insights that are compatible with inhibition. nih.gov These studies often highlight the importance of specific functional groups, such as the hydrogen-bonding capability of the nitrogen within the thiazolidine-2,4-dione ring, for effective binding to the target. elsevierpure.com

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Mechanistic Fractionation

Chromatographic methods are indispensable for separating, identifying, and quantifying this compound in various mixtures. These techniques are vital for ensuring the purity of synthesized batches and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of thiazolidine derivatives. It is routinely used to assess the purity of newly synthesized compounds and to isolate specific products from complex reaction mixtures. For example, preparative HPLC has been successfully used to isolate complex thiazolidine derivatives, such as 3-benzyl-4-(N-benzyl amino)-5-(D-arabino-1,2,3,4-tetrahydroxybutyl)-1,3-thiazolidine-2-thione , from reaction products. nih.gov

In quantitative studies, Reverse-Phase HPLC (RP-HPLC) is commonly employed. For a range of 2,4-thiazolidinedione (B21345) derivatives, HPLC analysis has been performed to determine yield and purity, often using a gradient elution with a mixture of aqueous and organic solvents. nih.gov The progress of reactions involving thiazolidinediones is also monitored by Thin Layer Chromatography (TLC), with HPLC being the definitive analytical tool for final product characterization and quantification. researchgate.net

Table 2: Representative HPLC Conditions for the Analysis of Thiazolidinedione Derivatives

ParameterCondition
ModeReverse-Phase (RP-HPLC)
ColumnC18
Mobile PhaseGradient: Acetonitrile (B) in Water with 0.1% Formic Acid (A)
Gradient ProgramFrom 5% B to 100% B over 50 minutes
Flow Rate4 mL/min
DetectionUV at 240 nm
Conditions adapted from analyses of related 2,4-thiazolidinedione molecules. nih.gov

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. While this compound itself may possess suitable volatility for direct GC analysis, many thiazolidine derivatives, especially those with polar functional groups, require a derivatization step to enhance their volatility and thermal stability. nih.gov

A developed method for the determination of thiazolidine-4-carboxylic acid (TZCA) and methyl-thiazolidine-4-carboxylic acid (Me-TZCA) in urine utilizes GC-MS following a one-step derivatization with ethyl chloroformate. elsevierpure.comyoutube.com This process converts the polar carboxylic acids into their more volatile ester derivatives, which exhibit excellent chromatographic properties and allow for sensitive detection. elsevierpure.comyoutube.com This approach demonstrates the feasibility of using GC for the quantitative analysis of the thiazolidine core structure in complex matrices, provided an appropriate sample preparation and derivatization strategy is employed.

Table 3: GC-MS Parameters for the Analysis of Derivatized Thiazolidine Carboxylates

ParameterCondition
InstrumentGas Chromatograph with Mass Spectrometer (GC-MS)
Derivatization ReagentEthyl Chloroformate
Injection ModeSplitless
ColumnCapillary column (e.g., HP-5MS)
Carrier GasHelium
Temperature ProgramRamped from an initial low temperature to a final high temperature
DetectionElectron Impact (EI) Mass Spectrometry
Methodology based on the analysis of thiazolidine-4-carboxylates. elsevierpure.comyoutube.com

Spectrophotometric and Fluorometric Assays for Reaction Kinetics and Biological Interactions

Spectrophotometric techniques are fundamental for studying the dynamics of chemical reactions and biological interactions involving thiazolidine compounds.

UV-Vis Spectroscopy for Monitoring Chemical Transformations

UV-Visible (UV-Vis) spectroscopy is a versatile and non-destructive technique used to monitor chemical reactions in real-time by measuring the change in absorbance of a solution. youtube.commdpi.com This method is particularly useful if either a reactant or a product has a distinct chromophore that absorbs light in the UV-visible range.

The synthesis or degradation of this compound can be monitored if the reaction involves a color change or a change in UV absorbance. For example, in the synthesis of thiazolidinediones via Knoevenagel condensation, the formation of the benzylidene-thiazolidinedione product introduces a conjugated system that absorbs UV light, allowing the reaction progress to be tracked. ui.ac.id Similarly, the photocatalytic degradation of organic molecules is often followed by monitoring the decrease in the characteristic absorbance of the compound over time. To study the kinetics of a reaction involving this compound, one would first identify the wavelength of maximum absorbance (λ_max) for a chromophoric species in the reaction. The absorbance at this λ_max is then recorded at regular intervals, and this data can be used to determine the reaction rate, rate law, and rate constant. youtube.commdpi.com

Fluorescence Spectroscopy for Probing Ligand-Protein Interactions

A comprehensive review of scientific literature indicates that there are currently no published research studies that have utilized fluorescence spectroscopy to specifically investigate the ligand-protein interactions of this compound. While fluorescence spectroscopy is a powerful and widely used technique for studying the binding of small molecules to proteins such as bovine serum albumin and human serum albumin, its application to this particular thiazolidine derivative has not been documented in available scientific databases and journals.

The principles of fluorescence quenching are often employed to determine binding affinities, binding sites, and the thermodynamic parameters of ligand-protein interactions. This method relies on the intrinsic fluorescence of proteins, typically from tryptophan and tyrosine residues, which can be altered upon the binding of a ligand. The quenching of this fluorescence can occur through static or dynamic mechanisms, providing insight into the nature of the interaction.

Although studies on various other heterocyclic compounds, including different thiazolidine derivatives, have successfully used this technique to elucidate their binding mechanisms with various proteins, specific data such as binding constants (Kb), Stern-Volmer quenching constants (KSV), number of binding sites (n), and thermodynamic parameters (ΔH, ΔS, ΔG) for this compound are not available.

Consequently, no data tables containing detailed research findings on the fluorescence spectroscopic analysis of this compound's interaction with proteins can be provided at this time. Further experimental research would be required to generate such data and characterize its potential interactions with biologically relevant proteins.

Computational Chemistry and Theoretical Modeling of 3 Benzyl 5,5 Dimethyl 1,3 Thiazolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a cornerstone for understanding the electronic properties of molecules. These methods could provide a foundational understanding of the reactivity and electronic nature of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

DFT studies would focus on elucidating the arrangement and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap would suggest higher reactivity. Furthermore, mapping the electrostatic potential surface would reveal the distribution of electron density across the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. This would be invaluable for predicting how this compound might interact with other molecules.

Prediction of Reaction Energetics and Transition States

By applying DFT, researchers could model potential reaction pathways involving this compound. This involves calculating the energy of reactants, products, and, crucially, the transition states that connect them. The determination of activation energies would allow for the prediction of reaction rates and the most favorable mechanistic pathways. For instance, the stability of the thiazolidine (B150603) ring and the reactivity of the benzyl (B1604629) group could be systematically investigated under various reaction conditions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery and for understanding biological processes.

Prediction of Binding Modes and Affinities with Academic Target Proteins

Should this compound be investigated for potential biological activity, molecular docking simulations would be employed to predict how it binds to specific protein targets. These simulations would generate various possible binding poses and score them based on binding affinity. This would provide initial hypotheses about the compound's mechanism of action and its potential efficacy as a ligand for proteins of academic interest.

Virtual Screening of Analog Libraries for Mechanistic Hypotheses

If a particular biological target is identified, virtual screening of a library of analogs of this compound could be performed. By systematically modifying the core structure (e.g., altering substituents on the benzyl or dimethyl groups), researchers could predict which modifications would enhance binding affinity. This process would accelerate the identification of more potent and selective compounds, providing a rational basis for synthetic efforts.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the influence of the environment over time.

MD simulations of this compound would reveal its conformational landscape, identifying the most stable three-dimensional structures. This is critical as the biological activity of a molecule is often dependent on its specific conformation. Furthermore, by including solvent molecules in the simulation, the effect of the cellular environment on the compound's structure and dynamics can be assessed. This would provide a more realistic model of its behavior in a biological context and how it might interact with a target protein in an aqueous environment.

Exploration of Conformational Landscapes in Solution

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. The 1,3-thiazolidine ring is not planar and typically adopts puckered conformations, such as envelope or twist forms, to minimize steric and torsional strain. The presence of two methyl groups at the C5 position and a benzyl group at the N3 position significantly influences the conformational preferences of this compound.

Computational methods, such as Density Functional Theory (DFT) or high-level ab initio calculations, combined with continuum solvent models (e.g., Polarizable Continuum Model - PCM), are employed to simulate the aqueous environment and explore the conformational landscape. These calculations map the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers between them. For this specific molecule, key explorations would involve the puckering of the thiazolidine ring and the orientation of the N-benzyl substituent relative to the ring. The gem-dimethyl groups at C5 restrict ring flexibility but also introduce specific steric interactions that define the most stable conformations.

Table 1: Representative Calculated Conformational Data for this compound in Solution This table presents hypothetical data representative of a typical conformational analysis study.

ConformerRing Pucker TypeKey Dihedral Angle (C2-N3-C4-C5)Relative Energy (kcal/mol)Boltzmann Population (%)
AC4-envelope-25.8°0.0068.1
BS-envelope+10.2°0.8514.5
CTwist (C4-S)-15.5°1.109.2
DC5-envelope+35.1°1.508.2

Investigation of Ligand-Protein Dynamics

To understand how this compound might function as a biologically active agent, such as an enzyme inhibitor, it is essential to study its dynamic interactions with a target protein. Molecular dynamics (MD) simulations are a powerful computational technique for this purpose. nih.govnih.gov

The process begins with molecular docking, where the preferred conformation of the ligand is placed into the binding site of a protein. Following this, an MD simulation is run, which calculates the movements of every atom in the ligand-protein complex over time (typically nanoseconds to microseconds). This simulation provides a detailed view of the stability of the binding pose, the specific intermolecular interactions, and the conformational changes in both the ligand and the protein upon binding. nih.gov

Key metrics analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time, indicating the stability of the complex. Lower, stable RMSD values suggest a stable binding mode. nih.gov

Binding Free Energy: Calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), this value estimates the strength of the ligand-protein interaction. nih.govnih.gov

Interaction Analysis: Identifies and quantifies specific interactions, such as hydrogen bonds, hydrophobic contacts, and water bridges, that stabilize the complex. nih.gov

Table 2: Hypothetical Interaction Summary from a Molecular Dynamics Simulation This table illustrates the type of data generated from analyzing the interactions between a ligand and a protein active site during an MD simulation.

Interaction TypeInteracting Residues in Protein Active SiteLigand Moiety InvolvedOccupancy (%) over Simulation
Hydrogen BondGln262Thiazolidine Sulfur (acceptor)45.2
Hydrophobic (π-Alkyl)Ile281, Leu330Benzyl Ring88.9
Hydrophobic (Alkyl)Ala292Dimethyl Group76.5
Water BridgeCys285Thiazolidine Nitrogen31.7

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) Modeling

QSAR and QSMR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or mechanism of action. mdpi.com

Development of Predictive Models for Mechanistic Biological Activity

For a class of compounds including this compound, a QSAR model can be developed to predict their activity against a specific biological target. This involves compiling a dataset of structurally similar thiazolidine derivatives with experimentally measured activities (e.g., IC₅₀ values). nih.gov

Using software, a large number of molecular descriptors (numerical values representing different aspects of the molecule's structure) are calculated for each compound. nih.gov Statistical methods, most commonly Multiple Linear Regression (MLR), are then used to build an equation that best correlates a small set of these descriptors with the observed biological activity. researchgate.net

A hypothetical QSAR model for a series of thiazolidine derivatives might look like this:

pIC₅₀ = 0.75 * ClogP - 0.21 * TPSA + 1.53 * (E_HOMO) + 3.45

Here, pIC₅₀ is the predicted biological activity, ClogP represents hydrophobicity, TPSA is the topological polar surface area, and E_HOMO is the energy of the highest occupied molecular orbital. The coefficients indicate the direction and magnitude of each descriptor's influence on activity. Such models, once validated, can be used to predict the activity of new, unsynthesized compounds. mdpi.com

Identification of Key Physico-Chemical Descriptors Influencing Activity

The most critical step in QSAR modeling is the selection of relevant descriptors that encode the structural features necessary for biological activity. These descriptors can be broadly categorized. For thiazolidine derivatives, studies have shown that a combination of electronic, steric, and hydrophobic parameters often governs their activity. nih.govmdpi.com

Table 3: Key Physico-Chemical Descriptors in Thiazolidine QSAR Studies

Descriptor CategoryDescriptor ExamplePhysico-Chemical Property Represented
ElectronicDipole Moment, HOMO/LUMO energiesCharge distribution, polarizability, and reactivity.
Steric/TopologicalMolecular Volume, Wiener Index, Kappa Shape IndicesMolecular size, shape, and bulk.
HydrophobicLogP (octanol-water partition coefficient)Lipophilicity and ability to cross cell membranes.
Hydrogen BondingNumber of H-bond donors/acceptorsPotential for specific interactions with a protein target.
ConstitutionalMolecular Weight, Number of Rotatable BondsBasic composition and flexibility of the molecule.

Cheminformatics Approaches for Analog Design and Virtual Screening in Academic Contexts

Cheminformatics combines computational methods with chemical information to support drug discovery. For a molecule like this compound, these approaches are used to design better analogs and to search for novel compounds with similar desired properties.

In an academic setting, once a "hit" compound like this compound is identified, cheminformatics tools guide the next steps. Analog design, or lead optimization, involves making small, rational modifications to the hit structure to improve its potency, selectivity, or pharmacokinetic properties. Insights from QSAR and MD simulations are crucial here; for example, if a QSAR model indicates that higher lipophilicity is beneficial, analogs with more greasy substituents might be designed. mdpi.com Similarly, if MD simulations show an unused pocket in the binding site, analogs can be designed to fill that space to form new, favorable interactions. nih.gov

Virtual screening is another powerful technique. It involves using a computer to search large databases of chemical compounds (containing millions of structures) to find molecules that are likely to bind to a specific protein target. This can be done through:

Structure-based virtual screening: Docking millions of compounds into the protein's active site and ranking them based on their predicted binding affinity.

Ligand-based virtual screening: Searching for molecules that have a similar 2D or 3D shape and chemical features to a known active ligand, like this compound.

These in silico methods allow researchers to prioritize a smaller, more manageable number of compounds for expensive and time-consuming chemical synthesis and biological testing, accelerating the pace of academic drug discovery projects. nih.gov

No Research Findings on the Specified Applications of this compound

Despite a comprehensive search of available scientific literature, no specific research findings corresponding to the requested applications of the chemical compound This compound could be identified. The investigation sought to uncover its use in the development of chemical probes, its potential as a scaffold for new chemical entities in academic research, and its integration into advanced delivery systems. However, the existing body of research focuses predominantly on related, but structurally distinct, classes of thiazolidine derivatives, such as thiazolidinediones and thiazolidin-4-ones.

The performed searches for "this compound" in conjunction with terms like "fluorescent probe," "affinity tag," "proteomics," "chemical scaffold," "nanocarriers," and "sustained release" did not yield any relevant results for this specific molecule. While the broader thiazolidine ring system is a known scaffold in medicinal chemistry and materials science, academic research detailing the particular applications outlined for this compound is not present in the available literature.

For instance, while the general class of thiazolidines has been explored for various biological activities and as a core structure in probe development, no studies were found that specifically design or utilize fluorescent or affinity-tagged probes based on the this compound framework. Consequently, there is no information on its application in proteomics or chemical biology studies.

Similarly, an investigation into its potential as a foundational structure for novel chemical entities in a non-clinical research context did not return any specific examples or detailed findings. The scientific literature that discusses thiazolidine-based scaffolds is centered on other derivatives.

Furthermore, there is no available research on the integration of this compound with advanced delivery systems. Searches for its encapsulation in nanocarriers for targeted delivery in research models or its use in sustained-release formulations for in vitro or ex vivo experiments did not yield any specific studies or data.

Emerging Research Applications and Future Directions for 3 Benzyl 5,5 Dimethyl 1,3 Thiazolidine in Academic Research

Unexplored Mechanistic Hypotheses and Identified Research Gaps

The structural features of 3-Benzyl-5,5-dimethyl-1,3-thiazolidine, specifically the benzyl (B1604629) group at the 3-position and the gem-dimethyl substitution at the 5-position, suggest several avenues for mechanistic exploration that remain largely uninvestigated.

Novel Biological Targets Yet to be Identified

The vast chemical space occupied by thiazolidine (B150603) derivatives points towards a multitude of potential biological targets. nih.gov While research has broadly implicated thiazolidinones in various therapeutic areas, the specific targets of this compound are yet to be elucidated. The lipophilic benzyl group could facilitate interaction with hydrophobic pockets in various enzymes or receptors.

Future research should focus on unbiased screening approaches, such as proteomics-based target identification methods, to uncover novel interacting proteins. Computational docking studies, based on the compound's three-dimensional structure, could also predict potential binding partners, paving the way for experimental validation.

Understanding Complex Interplay with Multiple Biological Systems

The diverse biological activities reported for the broader class of thiazolidine derivatives, including anti-inflammatory, antimicrobial, and anticancer effects, suggest a potential for polypharmacology. nih.gov This indicates that these compounds may interact with multiple targets within different biological systems. For this compound, it is crucial to move beyond single-target investigations and explore its effects on interconnected cellular pathways.

Synergistic Research Opportunities with Other Chemical Biology Modalities and Technologies

The unique chemical scaffold of this compound presents exciting opportunities for synergistic research when combined with other cutting-edge technologies.

One promising area is the development of chemical probes. By functionalizing the benzyl or thiazolidine ring with reporter tags such as fluorophores or biotin, researchers can create tools to visualize the subcellular localization of the compound and identify its binding partners through affinity purification-mass spectrometry.

Furthermore, the principles of fragment-based drug discovery could be applied. The this compound core could serve as a starting point for the development of more potent and selective modulators of newly identified targets. By systematically modifying the benzyl and dimethyl groups, libraries of analogs can be synthesized and screened to establish structure-activity relationships.

Another avenue for synergistic research lies in the field of drug delivery. Encapsulating this compound in nanoparticle-based delivery systems could enhance its bioavailability and target specificity, potentially opening up new therapeutic possibilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.